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transcription factor HBP-1b - 142008-50-2

transcription factor HBP-1b

Catalog Number: EVT-1516640
CAS Number: 142008-50-2
Molecular Formula: C8H15N3
Molecular Weight: 0
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

The synthesis of HBP-1b involves several methodologies primarily focused on molecular cloning and expression systems. The gene encoding HBP-1b can be isolated using polymerase chain reaction (PCR) techniques followed by cloning into suitable vectors for expression in host systems such as Escherichia coli or plant cells.

Technical Details:

  • Cloning: The cDNA of HBP-1b is amplified using specific primers that flank the coding region.
  • Transformation: The amplified product is then ligated into a plasmid vector, which is transformed into competent bacterial cells for propagation.
  • Expression: Induction of protein expression can be achieved through the addition of IPTG (isopropyl β-D-thiogalactopyranoside) in bacterial cultures or through agroinfiltration techniques in plants.
Molecular Structure Analysis

The molecular structure of HBP-1b features a basic region-leucine zipper motif, which is characteristic of bZIP transcription factors. This structure facilitates dimerization and DNA binding.

Structure Data:

  • Amino Acid Sequence: The deduced amino acid sequence reveals a conserved leucine zipper domain essential for its function.
  • Dimers Formation: HBP-1b can form homodimers, which enhances its binding affinity to target DNA sequences .
Chemical Reactions Analysis

HBP-1b engages in several biochemical reactions that are crucial for its function as a transcription factor. These reactions primarily involve binding to DNA and interacting with other proteins.

Technical Details:

  • DNA Binding: The interaction between HBP-1b and its target DNA sequences occurs through specific amino acid residues that recognize and bind to the hexamer motifs.
  • Post-translational Modifications: Modifications such as methylation can influence the stability and activity of HBP-1b, affecting its role in transcriptional regulation .
Mechanism of Action

The mechanism of action for HBP-1b involves its binding to specific DNA sequences within gene promoters, leading to either transcriptional activation or repression depending on the context.

Process Data:

  • Binding Affinity: HBP-1b exhibits high binding affinity to histone gene promoters, regulating their expression during various developmental stages and stress responses.
  • Regulatory Role: It can act as both an activator and repressor based on post-translational modifications and the presence of co-factors .
Physical and Chemical Properties Analysis

HBP-1b exhibits distinct physical and chemical properties that are important for its function.

Physical Properties:

  • Molecular Weight: The molecular weight of HBP-1b varies depending on post-translational modifications but typically falls within the range expected for bZIP transcription factors.

Chemical Properties:

  • Stability: The stability of HBP-1b can be affected by environmental conditions such as temperature and pH, which influence its folding and activity.

Relevant data suggest that structural integrity is crucial for maintaining its functional roles under stress conditions .

Applications

HBP-1b has significant scientific applications, particularly in plant biotechnology and agriculture. Its role in stress tolerance makes it a valuable target for genetic engineering aimed at improving crop resilience.

Scientific Uses:

  • Transgenic Plants: Overexpression studies have shown that manipulating HBP-1b levels can enhance salinity tolerance in crops like rice, contributing to improved growth under abiotic stress conditions .
  • Gene Regulation Studies: Research on HBP-1b provides insights into gene regulation mechanisms in plants, particularly regarding how transcription factors interact with environmental signals to modulate gene expression .
Introduction to Transcription Factor HBP-1b

Discovery and Historical Context of HBP-1b in Plant Molecular Biology

Transcription factor HBP-1b (Histone Promoter-Binding Protein 1b) was first identified in wheat (Triticum aestivum) in the early 1990s during investigations of DNA-protein interactions regulating histone gene expression. Researchers characterized its specific binding to the hexamer motif (ACGTCA) in the promoters of wheat histone H3 genes and the 35S RNA gene of cauliflower mosaic virus (CaMV) [1]. This discovery distinguished HBP-1b from its paralog HBP-1a, which binds the related CCACGT motif but not the CaMV promoter. Molecular cloning revealed HBP-1b as a cDNA encoding a basic/leucine zipper (bZIP) protein, establishing it among the earliest plant TFs with a defined DNA-binding mechanism [1] [3].

Mutational analyses demonstrated that truncated HBP-1b polypeptides containing the leucine zipper and adjacent basic regions were sufficient for sequence-specific DNA binding. Crucially, HBP-1b formed homodimers—consistent with bZIP dimerization—but did not heterodimerize with HBP-1a, indicating functional divergence early in its evolutionary history [1]. This foundational work positioned HBP-1b as a key regulator of cell cycle-dependent histone expression and a model for studying plant TF-DNA interactions.

Table 1: Key Discoveries in Early HBP-1b Research

YearDiscoveryExperimental ModelSignificance
1991Isolation of HBP-1b cDNAWheat histone H3 promoterFirst molecular cloning of a plant bZIP TF binding ACGTCA
1991DNA-binding specificity to ACGTCA/CaMV 35SIn vitro binding assaysDistinguished HBP-1b from HBP-1a (no CaMV binding)
1994Classification into HBP-1b subfamilyComparative cDNA analysisDefined structural features (N-terminal bZIP domain)
1994Interaction with overlapping hexamer motifsWheat histone promotersRevealed TF versatility in promoter architecture

Classification Within the bZIP Protein Family

HBP-1b belongs to the basic region/leucine zipper (bZIP) superfamily of transcription factors, characterized by two structural domains:

  • A basic region facilitating sequence-specific DNA recognition
  • A leucine zipper mediating dimerization via hydrophobic interactions [1] [3]

Within this superfamily, HBP-1b constitutes a distinct subfamily defined by:

  • N-terminal bZIP domain: The DNA-binding domain is positioned near the N-terminus, contrasting with HBP-1a isoforms, which harbor a C-terminal bZIP domain.
  • C-terminal glutamine-rich domain: This activation domain enables protein-protein interactions with transcriptional machinery.
  • DNA-binding specificity: HBP-1b preferentially binds ACGTCA motifs, while HBP-1a favors CCACGT sites. Both recognize the composite CCACGTCA sequence but with differing affinities [3].

Table 2: Structural and Functional Divergence of HBP-1 Subfamilies

FeatureHBP-1b SubfamilyHBP-1a Subfamily
bZIP PositionN-terminalC-terminal
Activation DomainC-terminal glutamine-richN-terminal proline-rich
Core DNA MotifACGTCACCACGT
DimerizationHomodimers onlyHomodimers and heterodimers (HBP-1a isoforms)
Viral Promoter BindingBinds CaMV 35S promoterNo binding to CaMV 35S

This classification underscores functional specialization: HBP-1b’s N-terminal bZIP orientation may facilitate rapid promoter scanning, while its restricted dimerization limits combinatorial interactions compared to HBP-1a [3].

Evolutionary Significance of Leucine Zipper Transcription Factors in Plants

Leucine zipper TFs like HBP-1b have played pivotal roles in plant adaptation through gene family expansion and functional diversification:

  • Early Evolutionary Origins: bZIP domains originated in prokaryotes but proliferated in plants via whole-genome duplications (WGDs) and tandem gene duplication. The HBP-1 lineage emerged before the monocot-dicot divergence ~200 million years ago, with orthologs conserved in rice (OsHBP1b), Arabidopsis, and mosses [3] [7]. Duplicated genes were retained due to subfunctionalization—e.g., HBP-1b specialized in stress responses, while HBP-1a regulated developmental genes [7].

  • Architectural Conservation: The leucine zipper’s heptad repeat of leucines (L-X(6)-L-X(6)-L-X(6)-L) is evolutionarily conserved across kingdoms. In plants, this domain acquired novel partners (e.g., glutamine-rich activation domains in HBP-1b), enabling complex transcriptional networks regulating photosynthesis, stress tolerance, and histone biosynthesis [3].

  • Adaptive Innovations: Horizontal gene transfer (HGT) potentially contributed to bZIP diversity during plant terrestrialization. While not directly evidenced for HBP-1b, physcomitrella studies show HGT-derived TFs enhanced stress adaptation [8]. HBP-1b’s stress-inducible expression in modern plants (e.g., salt-induced OsHBP1b in rice) suggests its motifs were co-opted for environmental responses [2] [3].

Table 3: Evolutionary Trajectory of Leucine Zipper TFs in Plants

Evolutionary MechanismImpact on bZIP TFsExample in HBP-1b Lineage
Whole-Genome Duplication (WGD)Expanded TF families; subfunctionalizationRetention of HBP-1b paralogs in cereals
Domain ShufflingAltered regulatory potentialFusion of N-terminal bZIP + Q-rich domain
Motif DiversificationNew DNA-binding specificitiesACGTCA vs. CCACGT recognition
Horizontal Gene Transfer (HGT)Introduced novel regulatory capacitiesIndirect evidence from land plant adaptation studies

These evolutionary processes cemented leucine zipper TFs as central regulators of plant genome architecture, with HBP-1b exemplifying how structural conservation enables functional innovation.

Mentioned Compounds:

  • Transcription Factor HBP-1b
  • Basic Leucine Zipper (bZIP) Domain
  • Leucine Zipper
  • Glutamine-Rich Domain
  • ACGTCA Motif
  • CCACGT Motif
  • Histone H3 Promoter
  • Cauliflower Mosaic Virus (CaMV) 35S Promoter

Properties

CAS Number

142008-50-2

Product Name

transcription factor HBP-1b

Molecular Formula

C8H15N3

Synonyms

transcription factor HBP-1b

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